Lynronne-3

Description

Properties

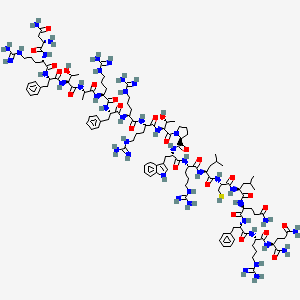

Molecular Formula |

C119H187N43O25S |

|---|---|

Molecular Weight |

2652.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]pentanediamide |

InChI |

InChI=1S/C119H187N43O25S/c1-61(2)52-81(104(178)152-80(42-44-90(122)166)102(176)156-84(55-67-28-13-9-14-29-67)107(181)149-76(36-21-47-139-116(129)130)97(171)145-73(94(124)168)41-43-89(121)165)154-110(184)87(60-188)159-105(179)82(53-62(3)4)153-101(175)78(38-23-49-141-118(133)134)151-108(182)86(57-69-59-143-72-33-18-17-32-70(69)72)158-111(185)88-40-25-51-162(88)113(187)93(65(7)164)161-103(177)79(39-24-50-142-119(135)136)148-98(172)77(37-22-48-140-117(131)132)150-106(180)83(54-66-26-11-8-12-27-66)155-99(173)74(34-19-45-137-114(125)126)146-95(169)63(5)144-112(186)92(64(6)163)160-109(183)85(56-68-30-15-10-16-31-68)157-100(174)75(35-20-46-138-115(127)128)147-96(170)71(120)58-91(123)167/h8-18,26-33,59,61-65,71,73-88,92-93,143,163-164,188H,19-25,34-58,60,120H2,1-7H3,(H2,121,165)(H2,122,166)(H2,123,167)(H2,124,168)(H,144,186)(H,145,171)(H,146,169)(H,147,170)(H,148,172)(H,149,181)(H,150,180)(H,151,182)(H,152,178)(H,153,175)(H,154,184)(H,155,173)(H,156,176)(H,157,174)(H,158,185)(H,159,179)(H,160,183)(H,161,177)(H4,125,126,137)(H4,127,128,138)(H4,129,130,139)(H4,131,132,140)(H4,133,134,141)(H4,135,136,142)/t63-,64+,65+,71-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,92-,93-/m0/s1 |

InChI Key |

GBZDTJFVEQMUOX-FIOGHASOSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Lynronne-3: A Technical Guide to its Antimicrobial Mechanism of Action Against Methicillin-Resistant Staphylococcus aureus (MRSA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lynronne-3, a novel antimicrobial peptide (AMP) identified from the rumen microbiome, has demonstrated significant bactericidal activity against meth-resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth analysis of the core mechanism of action of Lynronne-3, focusing on its interaction with the MRSA cell membrane. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the peptide's activity and the experimental workflows used in its characterization. The primary mechanism of Lynronne-3 is the rapid permeabilization of the bacterial cell membrane, leading to loss of cellular integrity and swift cell death.

Introduction

The emergence of multidrug-resistant pathogens, particularly MRSA, represents a critical threat to global public health. Antimicrobial peptides are a promising class of therapeutics due to their broad-spectrum activity and novel mechanisms of action that can circumvent conventional resistance pathways. Lynronne-3 is a cationic AMP that has shown potent and rapid bactericidal effects against various MRSA strains.[1] Understanding the precise mechanism by which Lynronne-3 exerts its antimicrobial activity is crucial for its development as a potential therapeutic agent. This guide synthesizes the current knowledge on Lynronne-3's mode of action against MRSA.

Physicochemical Properties and Antimicrobial Activity

Lynronne-3 is a cationic peptide with a net positive charge, a characteristic feature of many AMPs that facilitates their interaction with negatively charged bacterial membranes.[2]

Table 1: Minimum Inhibitory Concentrations (MIC) of Lynronne-3 against MRSA Strains

| MRSA Strain | MIC Range (µg/mL) | Reference |

| Various MRSA strains | 32-128 | [1] |

Core Mechanism of Action: Membrane Permeabilization

The primary mechanism of action of Lynronne-3 against MRSA is the disruption of the bacterial cell membrane.[1] This interaction is driven by the electrostatic attraction between the cationic peptide and the negatively charged components of the MRSA cell envelope, such as lipoteichoic acid (LTA) and phospholipids like phosphatidylglycerol (PG).[1]

Upon binding to the membrane surface, Lynronne-3 is thought to insert into the lipid bilayer, leading to the formation of pores or other membrane destabilizing effects. This disruption results in the leakage of intracellular contents, dissipation of the membrane potential, and ultimately, cell death.[1]

Diagram 1: Proposed Mechanism of Lynronne-3 Action on the MRSA Cell Membrane

Caption: Lynronne-3 targets the MRSA membrane, causing pore formation and leakage.

Kinetics of Bactericidal Activity

A hallmark of Lynronne-3's action is its rapid bactericidal effect. Time-kill assays have demonstrated a significant reduction in MRSA viability within a very short exposure time.

Table 2: Bactericidal Activity of Lynronne-3 against MRSA

| Treatment | Time | Log10 CFU/mL Reduction | Reference |

| Lynronne-3 (at 3x MIC) | 10 min | >8 | [1] |

| Vancomycin (at 3x MIC) | Varies | 1 to >4 | [1] |

Serum Stability

The stability of antimicrobial peptides in the presence of serum proteases is a critical factor for their potential systemic applications. Lynronne-3 has demonstrated greater stability in serum compared to its counterpart, Lynronne-1.

Table 3: Serum Stability of Lynronne Peptides

| Peptide | Time in 25% Serum | Remaining Peptide (%) | Reference |

| Lynronne-3 | 2 hours | ≥88 | [1] |

| Lynronne-3 | 6 hours | 34 | [1] |

| Lynronne-1 | 2 hours | 48 | [1] |

| Lynronne-1 | 6 hours | 15 | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of Lynronne-3 against MRSA is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

-

Prepare a twofold serial dilution of Lynronne-3 in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculate each well with a standardized MRSA suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (bacteria without peptide) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Diagram 2: Experimental Workflow for MIC Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Time-Kill Kinetics Assay

This assay evaluates the rate at which an antimicrobial agent kills a bacterial population.

Protocol:

-

Grow MRSA to the mid-logarithmic phase and dilute to approximately 1 x 10^6 CFU/mL in CAMHB.

-

Add Lynronne-3 at a concentration of 3x MIC.

-

Incubate the culture at 37°C with shaking.

-

At specified time intervals (e.g., 0, 10, 30, 60 minutes), withdraw aliquots, perform serial dilutions, and plate on appropriate agar plates.

-

Incubate the plates at 37°C for 24 hours and count the number of colonies to determine the CFU/mL at each time point.

Diagram 3: Experimental Workflow for Time-Kill Assay

Caption: Workflow for assessing the bactericidal kinetics of Lynronne-3.

Membrane Permeabilization Assay (Propidium Iodide Uptake)

This assay uses the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes, to assess membrane permeabilization.

Protocol:

-

Wash and resuspend mid-log phase MRSA cells in a suitable buffer.

-

Add PI to the bacterial suspension.

-

Add Lynronne-3 at the desired concentration.

-

Measure the fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates PI intercalation with DNA, signifying membrane damage.

Diagram 4: Logic of the Propidium Iodide Assay

References

The a-Helical Conformation of Lynronne Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the alpha-helical conformation of Lynronne peptides, a class of antimicrobial peptides (AMPs) with therapeutic potential. The structural characteristics of these peptides, particularly Lynronne-1, are crucial for their antimicrobial activity. This document summarizes the key quantitative findings, details the experimental protocols used for their characterization, and visualizes the underlying scientific concepts.

Structural Conformation and Helicity of Lynronne-1

Lynronne-1 is an antimicrobial peptide identified in the rumen microbiome.[1][2] Its structure and conformation are highly dependent on the environment. In an aqueous buffer solution, Lynronne-1 adopts a random coil structure. However, in the presence of membrane-mimicking environments, such as detergent micelles or bacterial model membranes, it folds into an α-helical conformation.[1] This induced folding is a hallmark of many antimicrobial peptides and is critical for their membrane-lytic activity.

The α-helical structure of Lynronne-1 is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces.[1] This arrangement is crucial for its interaction with and disruption of bacterial cell membranes. The helical region in Lynronne-1 has been identified through NMR spectroscopy to span from residue Arginine-3 to Valine-15.[1]

Quantitative Analysis of Helical Content

While precise percentage helicity values for Lynronne-1 and its variants are not explicitly detailed in the primary literature, Circular Dichroism (CD) spectroscopy has been used to qualitatively assess the helical content. The intensity of the negative peaks at 208 nm and 222 nm, and the positive peak around 195 nm in CD spectra are characteristic of α-helical structures.[1] Variations in the amino acid sequence of Lynronne-1 have been shown to modulate its helicity and, consequently, its antimicrobial activity.

| Peptide Variant | Amino Acid Sequence | Observed Change in α-Helicity (relative to Lynronne-1) | Reference |

| Lynronne-1 | LPRRNRWSKIWKKVVTVFS-NH2 | Baseline | [1] |

| V₁₅T | LPRRNRWSKIWKKVT TVFS-NH2 | Reduced | [1] |

| I₁₀T V₁₅T | LPRRNRWSKT WKKVT TVFS-NH2 | Reduced | [1] |

| R₄L S₈L | LPRL NRWL KIWKKVVTVFS-NH2 | Increased | [1] |

Experimental Protocols

The structural analysis of Lynronne peptides has primarily relied on Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.

Objective: To determine the conformational state (random coil vs. α-helix) of Lynronne peptides under different environmental conditions.

Methodology:

-

Sample Preparation: Peptides are dissolved in a suitable buffer, such as 25 mM sodium phosphate buffer at pH 6.8. The peptide concentration is maintained at a constant value (e.g., 50 μM) for all measurements.[1]

-

Membrane Mimetics: To induce helical folding, detergent micelles (e.g., 50 mM dodecylphosphocholine - DPC) or lipid vesicles that mimic bacterial or mammalian membranes are added to the peptide solution.[1]

-

Data Acquisition: CD spectra are recorded on a spectropolarimeter. Data is typically collected from approximately 190 nm to 260 nm.

-

Data Processing: The raw data, measured in millidegrees, is converted to Mean Residue Ellipticity (MRE) to normalize for peptide concentration and path length.[1] The MRE is then plotted against wavelength.

-

Analysis: The presence of characteristic spectral features indicates the secondary structure. For an α-helix, this includes negative bands at approximately 208 nm and 222 nm, and a positive band around 195 nm.[1] A spectrum with a single negative minimum around 200 nm is characteristic of a random coil.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution NMR spectroscopy is employed to determine the three-dimensional structure of peptides at atomic resolution.

Objective: To identify the specific amino acid residues involved in the α-helical structure of Lynronne-1.

Methodology:

-

Sample Preparation: The peptide is dissolved in a buffered solution containing a membrane mimetic (e.g., DPC micelles) to ensure a helical conformation.

-

Data Acquisition: A series of multidimensional NMR experiments are performed. For Lynronne-1, 2D ¹H-¹H Total Correlated Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments were utilized.[1]

-

Resonance Assignment: The acquired spectra are used to assign the specific resonance frequencies to each proton in the peptide. For Lynronne-1, 88% of all protons were assigned.[1]

-

Structural Analysis:

-

Chemical Shift Index (CSI): The ¹Hα chemical shifts are compared to random coil values. A continuous stretch of negative values in the CSI analysis is indicative of an α-helical region.[1]

-

NOE Analysis: The NOESY spectra reveal through-space proximities between protons. The pattern of NOE connectivities (e.g., strong dNN(i, i+1) and medium-range dαN(i, i+3) and dαβ(i, i+3) connectivities) is characteristic of an α-helix.

-

-

Structure Calculation: The distance restraints derived from NOE data, along with dihedral angle restraints from chemical shifts, are used in computational software to calculate a family of 3D structures consistent with the experimental data.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of Lynronne peptides.

References

Whitepaper: Unlocking the Therapeutic Potential of the Rumen Microbiome: A Technical Guide to the Discovery of Novel Antimicrobial Peptides

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel therapeutic agents. The rumen microbiome, a complex and competitive anaerobic ecosystem, represents a vast, underexplored reservoir of unique bioactive compounds, including antimicrobial peptides (AMPs).[1] This dense microbial environment, characterized by intense competition for resources, drives the evolution and production of potent AMPs as a survival mechanism.[1] This technical guide provides a comprehensive overview of the methodologies for identifying, isolating, and characterizing novel AMPs from this unique biological niche. It details both functional metagenomic and in-silico computational approaches, presents quantitative data on recently discovered rumen-derived AMPs, and offers standardized protocols to guide future research and development in this promising field.

The Rumen as a Source for Novel Antimicrobials

The rumen is a natural bioreactor, hosting a diverse community of bacteria, archaea, protozoa, fungi, and viruses.[1][2] This complexity and the constant microbial warfare make it an exceptional source for novel antimicrobials.[2] Traditional culture-dependent methods significantly underestimate this microbial diversity, as only an estimated 10-20% of rumen microorganisms have been successfully cultured.[1] Therefore, culture-independent techniques like metagenomics and metatranscriptomics are essential for tapping into the full therapeutic potential of the rumen microbiome.[1][2] Recent studies have successfully identified novel AMPs from both the bacterial and eukaryotic components of the rumen, demonstrating potent activity against multi-drug resistant pathogens.[1][2][3][4]

Methodologies for AMP Discovery

The discovery of AMPs from the rumen microbiome employs two primary strategies: function-based screening of metagenomic libraries and sequence-based computational mining of metagenomic or metatranscriptomic data.

Functional Metagenomic Screening

This approach involves cloning large DNA fragments from the rumen environment into a host bacterium to create a metagenomic library. The library is then screened for the expression of functional antimicrobial activity.

-

Sample Collection & DNA Extraction:

-

Collect rumen digesta samples from cannulated animals (e.g., Holstein x Friesian cows).[2]

-

Immediately process or freeze samples at -80°C to preserve nucleic acid integrity.

-

Extract high molecular weight metagenomic DNA using a bead-beating and phenol-chloroform extraction method or a commercial kit optimized for complex samples.

-

-

Metagenomic Library Construction:

-

Partially digest the high molecular weight DNA with a restriction enzyme (e.g., HindIII).

-

Ligate the DNA fragments (typically 30-40 kb) into a suitable vector, such as a fosmid (e.g., pCC1FOS).

-

Package the ligation products into lambda phage particles.

-

Transfect a suitable E. coli host strain (e.g., EPI300-T1R) to generate a library of clones, each containing a unique fragment of rumen microbial DNA.[1]

-

-

Activity-Based Screening:

-

Plate the metagenomic library onto large-format agar plates.

-

Overlay the plates with a soft agar suspension of a target pathogen (e.g., Staphylococcus aureus).

-

Incubate the plates and visually screen for zones of growth inhibition (halos) around specific fosmid clones. These "positive" clones carry genes conferring antimicrobial activity.

-

-

Identification of Antimicrobial Genes:

-

Isolate the fosmid DNA from positive clones.

-

Perform shotgun sequencing on the isolated fosmid DNA.

-

Assemble the sequences and predict Open Reading Frames (ORFs).

-

Use bioinformatics tools to identify ORFs that encode putative AMPs based on characteristics like size, charge, and hydrophobicity.

-

Computational (In-Silico) Discovery

This strategy leverages sequencing data directly to predict AMP-encoding genes using specialized bioinformatics pipelines and machine learning models. It is particularly useful for mining metatranscriptomic data, which captures actively expressed genes.

-

Sample Collection & RNA Extraction:

-

Collect rumen samples as described previously. For metatranscriptomics, it is critical to immediately stabilize the RNA, for example, by flash-freezing in liquid nitrogen.

-

Extract total RNA using a method that minimizes degradation, such as a Trizol-based protocol followed by DNase treatment to remove contaminating DNA.

-

-

Sequencing & Assembly:

-

Deplete ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA).

-

Construct a cDNA library and perform high-throughput sequencing (e.g., Illumina).

-

Perform quality control on raw reads (e.g., trimming adapters and low-quality bases).

-

Assemble the high-quality reads into transcripts (contigs) using a de novo assembler like Trinity or MEGAHIT.

-

-

AMP Prediction Pipeline:

-

ORF Prediction: Identify all potential ORFs from the assembled transcripts.

-

Homology Search: Use BLAST to compare predicted protein sequences against known AMP databases (e.g., APD, DBAASP).

-

Machine Learning Prediction: Submit sequences to multiple AMP prediction algorithms (e.g., ampir, AMPlify, PeptideRanker) that use machine learning to identify key physicochemical properties of AMPs.[5][6]

-

Filtering: Select candidate peptides that are predicted as antimicrobial by multiple tools, are typically less than 100 amino acids, and possess a net positive charge.

-

Novelty Check: Filter candidates against known protein databases (e.g., NCBI nr) to remove highly homologous sequences and prioritize novel discoveries.

-

-

Validation:

-

Chemically synthesize the most promising candidate peptides.

-

Experimentally validate their antimicrobial activity using Minimum Inhibitory Concentration (MIC) assays.

-

Characterization of Rumen-Derived AMPs

Once identified and synthesized, candidate AMPs must be rigorously characterized to determine their therapeutic potential.

Antimicrobial Activity Assays

-

Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an AMP that visibly inhibits the growth of a microorganism. It is typically determined by broth microdilution methods in 96-well plates, following CLSI guidelines.

-

Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an AMP that kills 99.9% of the initial bacterial inoculum. It is determined by plating aliquots from the MIC assay wells that show no visible growth.

Discovered Rumen AMPs: Quantitative Data

The rumen has yielded several novel AMPs with potent activity against clinically relevant pathogens.

Table 1: AMPs from the Rumen Bacteriome

| Peptide Name | Source Organism (Putative) | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Lynronne-1 | Rumen Microbiome | S. aureus (MRSA) | 32-64 | [1][3] |

| E. coli | >128 | [1][3] | ||

| P. aeruginosa | >128 | [1][3] | ||

| Lynronne-2 | Rumen Microbiome | S. aureus (MRSA) | 64 | [1][3] |

| Lynronne-3 | Rumen Microbiome | S. aureus (MRSA) | 64 |[1][3] |

Table 2: AMPs from the Rumen Eukaryotome

| Peptide Name | Source Organism (Putative) | Target Pathogen | MIC (µg/mL) | MBC (µg/mL) | Reference |

|---|---|---|---|---|---|

| Lubelisin | Rumen Eukaryota | S. aureus (MSSA) | 8 | 32 | [2] |

| S. aureus (MRSA) | 8-16 | 32 | [2] | ||

| E. faecalis | 32 | 64 | [2] | ||

| E. coli | 64 | >64 | [2] |

| | | P. aeruginosa | 64 | >64 |[2] |

Mechanism of Action & Resistance

Primary Mechanism: Membrane Disruption

Most AMPs discovered in the rumen, such as the Lynronnes and Lubelisin, are cationic and act primarily by disrupting the bacterial cell membrane.[2][3][7] This interaction is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of bacterial membranes (e.g., lipopolysaccharides, teichoic acids).

This process typically leads to:

-

Membrane Permeabilization: The peptide inserts into the lipid bilayer, forming pores or channels.[7]

-

Cytoplasmic Leakage: The disruption of membrane integrity causes the leakage of essential ions and metabolites, leading to a loss of proton motive force.[3]

-

Cell Death: The uncontrolled efflux and influx of molecules ultimately result in rapid cell death.[2]

This rapid, physical mechanism of action is thought to reduce the likelihood of bacteria developing resistance compared to traditional antibiotics that target specific metabolic pathways.[2][8]

Bacterial Resistance to AMPs

While less common, bacteria can develop resistance to AMPs. Understanding these mechanisms is crucial for developing robust therapeutics.

Key resistance strategies include:

-

Membrane Modification: Altering the net negative charge of the cell surface to repel cationic AMPs.

-

Efflux Pumps: Actively transporting AMPs out of the cell.

-

Proteolytic Degradation: Secreting proteases that degrade the AMPs.

-

Biofilm Formation: Creating a physical barrier that prevents AMPs from reaching the bacterial cells.

Conclusion and Future Directions

The rumen microbiome is a scientifically valuable and commercially promising frontier for the discovery of novel antimicrobial peptides. The application of integrated functional and computational screening methodologies has already proven successful, yielding potent AMPs like the Lynronnes and Lubelisin with activity against high-priority pathogens.[2][3] Future research should focus on scaling these discovery pipelines, exploring the synergistic effects of AMP combinations, and leveraging machine learning to predict not only antimicrobial activity but also toxicity and stability.[5] The continued exploration of this unique microbial ecosystem holds immense potential to populate the drug development pipeline with a new generation of antibiotics, providing a much-needed solution to the global challenge of antimicrobial resistance.

References

- 1. biorxiv.org [biorxiv.org]

- 2. The rumen eukaryotome is a source of novel antimicrobial peptides with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The rumen microbiome: an underexplored resource for novel antimicrobial discovery [escholarship.org]

- 4. The rumen eukaryotome is a source of novel antimicrobial peptides with therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 6. mdpi.com [mdpi.com]

- 7. Antibacterial Peptides: Mechanisms and Applications - Peptide Port [peptideport.com]

- 8. Protegrin-1 Combats Multidrug-Resistant Porcine ExPEC: Potent Bactericidal Activity and Multimodal Immunometabolic Regulation In Vitro and in a Murine Model [mdpi.com]

An In-depth Technical Guide to the Interaction of Novel Cationic Peptides with Bacterial Lipid Membranes

Disclaimer: The specific compound "Lynronne-3" does not appear in the available scientific literature. Therefore, this guide provides a comprehensive overview of the interaction of a well-studied class of membrane-active agents, cationic antimicrobial peptides (AMPs), with bacterial lipid membranes. The principles, experimental protocols, and data presented herein are representative of the field and provide a robust framework for understanding the potential mechanisms of novel compounds like Lynronne-3.

Introduction

The bacterial lipid membrane is a critical interface for the interaction with antimicrobial agents. Its unique composition, rich in anionic phospholipids, provides a selective target for cationic compounds, leading to membrane disruption and cell death.[1] This guide explores the multifaceted interactions between cationic peptides and bacterial membranes, detailing the experimental approaches used to characterize these interactions and the downstream cellular consequences.

Cationic antimicrobial peptides (AMPs) are a diverse group of molecules that are a key component of the innate immune system in a wide range of organisms.[2] Their primary mechanism of action often involves the disruption of microbial membrane integrity.[2] Understanding the biophysical and cellular basis of these interactions is paramount for the development of new antimicrobial therapeutics that can overcome existing resistance mechanisms.

Quantitative Analysis of Peptide-Membrane Interactions

The interaction of cationic peptides with bacterial membranes can be quantified through various biophysical and microbiological assays. The following tables summarize key quantitative data typically generated in these studies.

Table 1: Antimicrobial Activity

| Peptide Class | Target Organism | MIC (µg/mL) | HC10 (µg/mL) | Therapeutic Index (HC10/GM MIC) | Reference |

| Defensins | E. coli | 1 - 10 | > 100 | > 10 | [3] |

| Cathelicidins (e.g., LL-37) | S. aureus | 2 - 16 | > 150 | > 9 | [4] |

| Synthetic Peptoids | P. aeruginosa | 4 - 32 | > 200 | > 6 | [5] |

MIC: Minimum Inhibitory Concentration; HC10: Concentration causing 10% hemolysis of human red blood cells; GM MIC: Geometric Mean MIC.

Table 2: Membrane Permeabilization and Depolarization

| Assay Type | Model System | Peptide Concentration (µM) | Observed Effect | Reference |

| Calcein Leakage | POPC:LPS LUVs | 1 - 5 | 60-90% dye release | [3] |

| Potential-Sensitive Dye | Live E. coli | 0.5 - 2 | > 80% depolarization in 5 min | [5] |

| SYTOX Green Uptake | Live S. aureus | 1 - 10 | 5-fold increase in fluorescence | N/A |

POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine; LPS: Lipopolysaccharide; LUVs: Large Unilamellar Vesicles.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of peptide-membrane interactions. Below are protocols for key experiments.

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

-

Preparation of Bacterial Inoculum: A single colony of the target bacterium is used to inoculate a sterile broth (e.g., Mueller-Hinton Broth). The culture is incubated at 37°C with shaking until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Peptide Preparation: The peptide is serially diluted in the appropriate broth in a 96-well microtiter plate.

-

Incubation: An equal volume of the diluted bacterial suspension is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.

This assay measures the ability of a peptide to disrupt the integrity of model lipid vesicles.[5]

-

Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared from a lipid mixture mimicking bacterial (e.g., POPC:LPS) or eukaryotic membranes (e.g., POPC:Cholesterol).[3] The lipids are hydrated in a buffer containing the fluorescent dye calcein at a self-quenching concentration. The resulting multilamellar vesicles are then extruded through polycarbonate filters to form LUVs of a defined size.

-

Assay Procedure: The calcein-loaded LUVs are added to a cuvette containing buffer. The peptide of interest is then added, and the increase in fluorescence is monitored over time.

-

Data Analysis: The percentage of calcein leakage is calculated relative to the fluorescence signal obtained after complete lysis of the vesicles with a detergent like Triton X-100.

This assay assesses the peptide's ability to disrupt the membrane potential of live bacteria.[5]

-

Bacterial Preparation: Bacteria are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a low-potassium buffer.

-

Dye Loading: The bacterial suspension is incubated with a potential-sensitive dye (e.g., diSC3-5) which accumulates in polarized membranes, leading to fluorescence quenching.

-

Assay Procedure: The dye-loaded bacteria are placed in a fluorometer, and a baseline fluorescence is established. The peptide is then added, and the change in fluorescence is recorded. Depolarization of the membrane leads to the release of the dye into the medium and a corresponding increase in fluorescence.

-

Data Analysis: The fluorescence signal is normalized to the initial baseline and the maximum fluorescence achieved after complete depolarization (e.g., by adding a protonophore like CCCP).

Visualizations: Workflows and Pathways

Caption: Workflow for characterizing peptide-membrane interactions.

Caption: Bacterial response to peptide-induced membrane stress.

Conclusion

The interaction of cationic peptides with bacterial lipid membranes is a complex process involving initial electrostatic attraction, membrane insertion, and subsequent disruption of the bilayer integrity. The experimental protocols and quantitative metrics outlined in this guide provide a robust framework for the preclinical evaluation of novel antimicrobial agents targeting the bacterial membrane. While "Lynronne-3" remains uncharacterized, the methodologies described herein are directly applicable to elucidating its potential mechanism of action and therapeutic potential. Further studies, including detailed structural analysis and investigation of resistance development, will be critical for the translation of such compounds into clinical candidates.

References

- 1. peptide-lipid-interactions-experiments-and-applications - Ask this paper | Bohrium [bohrium.com]

- 2. youtube.com [youtube.com]

- 3. Sequence Permutation Generated Lysine and Tryptophan-Rich Antimicrobial Peptides with Enhanced Therapeutic Index [mdpi.com]

- 4. Flavin affinity for the reductase HpaC differentially sensitizes Neisseria gonorrhoeae during Type IV pilus-dependent killing | PLOS Pathogens [journals.plos.org]

- 5. researchgate.net [researchgate.net]

Structural Analysis of Lynronne-1 and Lynronne-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth structural analysis of Lynronne-1 and Lynronne-3, two antimicrobial peptides (AMPs) identified from the rumen microbiome. This document outlines their structural characteristics, antimicrobial activity, and the experimental methodologies used for their analysis, offering valuable insights for researchers in drug discovery and development.

Introduction to Lynronne Peptides

Lynronne-1 and Lynronne-3 are promising antimicrobial peptides that have demonstrated significant activity against a range of bacterial pathogens, including multidrug-resistant strains.[1][2] Their origin in the competitive environment of the rumen microbiome suggests a robust and evolved mechanism of action, making them attractive candidates for novel antibiotic development. Understanding the structural basis of their activity is crucial for their optimization and therapeutic application.

Structural Characteristics

Both Lynronne-1 and Lynronne-3 are predicted to adopt an α-helical conformation, a common structural motif among AMPs that is critical for their interaction with and disruption of bacterial membranes.[2][3]

Lynronne-1: Solution NMR spectroscopy has confirmed that Lynronne-1 forms a 13-residue amphipathic helix.[1][4] This structure features a distinct separation of hydrophobic and cationic residues, which is essential for its selective interaction with the negatively charged lipids of bacterial membranes.[1] The peptide has a net positive charge of +6 and a hydrophobicity ratio of ≥40%.[2]

Lynronne-3: Structural modeling using the PEP-FOLD prediction tool indicates that Lynronne-3 also adopts an α-helical structure with an amphipathic character.[2] It possesses a net positive charge of +6 and a hydrophobicity ratio of ≥40%, similar to Lynronne-1.[2] While high-resolution experimental data for Lynronne-3 is not as extensive as for Lynronne-1, the predictive models provide a strong basis for understanding its structure-activity relationship.

Quantitative Data Summary

The antimicrobial efficacy of Lynronne-1 and Lynronne-3 has been quantified against various bacterial strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a key measure of antimicrobial activity.

| Table 1: Minimum Inhibitory Concentration (MIC) of Lynronne-1 | |

| Bacterial Strain | MIC (µg/mL) |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 - 32[5] |

| Pseudomonas aeruginosa | 4 - 64[2] |

| Acinetobacter baumannii | 2 - 128[6] |

| Table 2: Minimum Inhibitory Concentration (MIC) of Lynronne-3 | |

| Bacterial Strain | MIC (µg/mL) |

| Pseudomonas aeruginosa | 32 - 256[2] |

| Acinetobacter baumannii | 2 - 128[6] |

Mechanism of Action: Membrane Permeabilization

The primary mechanism of action for both Lynronne-1 and Lynronne-3 is the disruption of bacterial cell membranes. Their amphipathic helical structures allow them to preferentially bind to and insert into the lipid bilayers of bacteria, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.[2][7] This process is illustrated in the signaling pathway diagram below.

Caption: Proposed mechanism of action for Lynronne peptides.

Experimental Protocols

The structural and functional characterization of Lynronne-1 and Lynronne-3 relies on several key experimental techniques. Detailed methodologies are provided below.

Peptide Synthesis and Purification

A standardized protocol for the synthesis and purification of Lynronne peptides is essential for obtaining high-purity samples for structural and functional assays.

Caption: Workflow for peptide synthesis and purification.

Protocol:

-

Synthesis: Peptides are synthesized using an automated solid-phase peptide synthesizer, employing standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Verification: The purity and identity of the peptide are confirmed by analytical RP-HPLC and mass spectrometry.

-

Lyophilization: The purified peptide is lyophilized to obtain a stable powder for storage.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of peptides in different environments.

Protocol:

-

Sample Preparation: A stock solution of the peptide is prepared in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final peptide concentration for measurement is typically 0.1-0.2 mg/mL.

-

Solvent Conditions: To mimic different environments, spectra are recorded in:

-

Aqueous buffer (to represent an unstructured state).

-

A membrane-mimetic environment, such as a solution containing sodium dodecyl sulfate (SDS) micelles or trifluoroethanol (TFE), to induce helical folding.

-

-

Data Acquisition:

-

Spectra are recorded from 190 to 260 nm using a CD spectrometer.

-

A quartz cuvette with a path length of 1 mm is used.

-

The instrument is purged with nitrogen gas.

-

A blank spectrum of the buffer/solvent is recorded and subtracted from the peptide spectrum.

-

-

Data Analysis: The resulting spectra are analyzed to estimate the percentage of α-helical, β-sheet, and random coil structures. A characteristic spectrum with negative bands at approximately 208 and 222 nm and a positive band around 192 nm is indicative of an α-helical structure.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information of peptides in a solution that mimics a biological membrane.

Protocol:

-

Sample Preparation:

-

The peptide is dissolved in a buffer containing a membrane mimetic, such as deuterated dodecylphosphocholine (DPC) micelles.

-

The peptide concentration should be in the range of 0.5-1 mM.

-

The sample is placed in a standard NMR tube.

-

-

Data Acquisition:

-

A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer.

-

Key 2D experiments include:

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

-

-

Data Processing and Analysis:

-

The NMR data is processed using appropriate software (e.g., TopSpin, NMRPipe).

-

Resonance assignment is performed to assign all proton signals to specific amino acids in the peptide sequence.

-

NOE cross-peaks are identified and converted into distance restraints.

-

-

Structure Calculation:

-

The distance restraints, along with any dihedral angle restraints, are used in structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.

-

The final set of structures is validated for quality and stereochemistry.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Microbiome-derived antimicrobial peptides offer therapeutic solutions for the treatment of Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Basis of Selectivity and Activity for the Antimicrobial Peptide Lynronne-1 Informs Rational Design of Peptide with Improved Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Bactericidal Activity of Lynronne-3 Against Pseudomonas aeruginosa: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bactericidal properties of Lynronne-3, a novel investigational compound, against the opportunistic pathogen Pseudomonas aeruginosa. The data presented herein demonstrates the potent activity of Lynronne-3 against both reference and multi-drug resistant (MDR) strains, highlighting its potential as a future therapeutic agent. This document outlines the key experimental protocols used in its evaluation, presents quantitative data in a structured format, and visualizes the compound's proposed mechanism of action and experimental workflows.

Quantitative Assessment of Bactericidal Activity

The efficacy of Lynronne-3 was evaluated using standard antimicrobial susceptibility testing methods. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined to assess its bacteriostatic and bactericidal potency, respectively.[1][2] Time-kill kinetic studies were also performed to understand the compound's activity over time.[3]

Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)

Lynronne-3 demonstrated significant bactericidal activity against a panel of P. aeruginosa strains, including the quality control strain ATCC 27853 and several clinical MDR isolates. The MBC values were generally equivalent or two-fold higher than the MIC values, indicating potent bactericidal action rather than mere inhibition of growth. An MBC is the lowest concentration of an antibacterial agent required to kill over 99.9% of the initial bacterial inoculum.[1][4]

| Strain ID | Resistance Profile | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |

| ATCC 27853 | Quality Control | 2 | 4 | 2 |

| PA-201 | MDR (Carbapenem-R, Fluoroquinolone-R) | 4 | 8 | 2 |

| PA-202 | MDR (Aminoglycoside-R, Cephalosporin-R) | 4 | 4 | 1 |

| PA-203 | Pan-Drug Resistant (PDR) | 8 | 16 | 2 |

Table 1: MIC and MBC of Lynronne-3 against P. aeruginosa Strains.

Time-Kill Kinetic Analysis

Time-kill assays were conducted to evaluate the pharmacodynamics of Lynronne-3 against P. aeruginosa ATCC 27853. The compound exhibited concentration-dependent killing.[5] At concentrations of 4x MIC and above, Lynronne-3 achieved a ≥3-log10 reduction in colony-forming units (CFU/mL) within 8 hours, meeting the benchmark for bactericidal activity.

| Time (hours) | 0.5x MIC (1 µg/mL) | 1x MIC (2 µg/mL) | 2x MIC (4 µg/mL) | 4x MIC (8 µg/mL) | Growth Control |

| 0 | 6.12 | 6.12 | 6.12 | 6.12 | 6.12 |

| 2 | 6.85 | 5.91 | 5.15 | 4.22 | 7.31 |

| 4 | 7.55 | 5.23 | 4.08 | 3.51 | 8.52 |

| 8 | 8.61 | 4.11 | 3.21 | <2.00 | 9.14 |

| 24 | 9.03 | 3.58 | <2.00 | <2.00 | 9.21 |

Table 2: Time-Kill Kinetics of Lynronne-3 against P. aeruginosa ATCC 27853 (Values in log10 CFU/mL).

Experimental Protocols

The following sections detail the methodologies employed for the evaluation of Lynronne-3.

Determination of MIC and MBC

The MIC and MBC values were determined using the broth microdilution method in 96-well microtiter plates, following established guidelines.[6][7]

Protocol:

-

Inoculum Preparation: A pure culture of P. aeruginosa is grown overnight on Mueller-Hinton Agar (MHA). Several colonies are suspended in Mueller-Hinton Broth (MHB) and the turbidity is adjusted to a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[7]

-

Compound Dilution: Lynronne-3 is serially diluted two-fold in MHB across the wells of a 96-well plate to achieve a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.[4]

-

MIC Determination: The MIC is recorded as the lowest concentration of Lynronne-3 that shows no visible bacterial growth (turbidity).[2]

-

MBC Determination: To determine the MBC, a 10 µL aliquot is taken from the MIC well and at least two more concentrated wells. These aliquots are plated on MHA plates and incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[1][7]

Time-Kill Kinetic Assay

This assay measures the change in a microbial population over time after exposure to an antimicrobial agent.[3]

Protocol:

-

Inoculum Preparation: A standardized inoculum of P. aeruginosa is prepared in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Exposure: Lynronne-3 is added to flasks containing the bacterial suspension at concentrations corresponding to multiples of its predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). A growth control flask with no compound is included.

-

Sampling and Enumeration: The flasks are incubated at 37°C with agitation. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are drawn from each flask. The samples are serially diluted, plated on MHA, and incubated for 18-24 hours.

-

Data Analysis: The resulting colonies are counted, and the CFU/mL for each time point is calculated. The data is plotted as log10 CFU/mL versus time to generate the time-kill curves.[8]

Visualizations: Mechanism and Workflows

Proposed Mechanism of Action of Lynronne-3

The bactericidal effect of Lynronne-3 is hypothesized to be a multi-step process involving initial disruption of the outer membrane followed by inhibition of essential downstream cellular processes. The initial interaction is believed to be with the lipopolysaccharide (LPS) layer of the P. aeruginosa outer membrane, a common target for antimicrobial peptides and other novel agents.[9][10] This disruption facilitates the entry of Lynronne-3 into the periplasmic space, where it can interfere with critical functions such as cell wall synthesis or protein translation, ultimately leading to cell death.

Caption: Proposed mechanism of action for Lynronne-3 against P. aeruginosa.

Experimental Workflow: MIC/MBC Determination

The workflow for determining the MIC and MBC is a sequential process that begins with inoculum preparation and culminates in the plating of samples from wells showing no visible growth to confirm bactericidal activity.

Caption: Workflow diagram for MIC and MBC determination.

Experimental Workflow: Time-Kill Assay

The time-kill assay workflow involves exposing a bacterial culture to the test compound and sampling at multiple time points to quantify the rate and extent of killing.

References

- 1. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. youtube.com [youtube.com]

- 4. 3.3.2. Minimum Bactericidal Concentration (MBC) [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

- 7. microchemlab.com [microchemlab.com]

- 8. frontiersin.org [frontiersin.org]

- 9. Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Mechanism of Action of Surface Immobilized Antimicrobial Peptides Against Pseudomonas aeruginosa [frontiersin.org]

Initial characterization of Lynronne antimicrobial peptides

An In-depth Technical Guide to Lynronne Antimicrobial Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rising threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Lynronne antimicrobial peptides (AMPs), originally identified from the bovine rumen microbiome, represent a promising class of molecules with potent and broad-spectrum antimicrobial activity. This document provides a comprehensive technical overview of the initial characterization of Lynronne peptides, including their antimicrobial efficacy, cytotoxicity, and mechanism of action. Detailed experimental methodologies and data are presented to facilitate further research and development in this area.

Introduction

Antimicrobial peptides are a diverse group of naturally occurring molecules that form a crucial part of the innate immune system in a wide range of organisms. Their unique mechanisms of action, often involving disruption of microbial cell membranes, make them attractive candidates for combating multidrug-resistant pathogens. The Lynronne family of peptides, including Lynronne-1, -2, and -3, were discovered through functional metagenomic screening of the cow rumen, a highly competitive microbial environment.[1] These peptides have demonstrated significant activity against a variety of clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Acinetobacter baumannii, and Pseudomonas aeruginosa.[1][2][3] Furthermore, modifications such as the inclusion of terminal D-amino acids in Lynronne-1D have been shown to enhance stability and efficacy.[3] This guide summarizes the foundational research on Lynronne peptides to provide a basis for their continued exploration as potential therapeutics.

Antimicrobial Activity

Lynronne peptides exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) is a key measure of the potency of an antimicrobial agent.

Table 1: Minimum Inhibitory Concentrations (MIC) of Lynronne Peptides against various bacterial strains.

| Peptide | Organism | Strain(s) | MIC Range (µg/mL) | Reference(s) |

| Lynronne-1 | Staphylococcus aureus | MRSA | 8 - 32 | [2][4] |

| Acinetobacter baumannii | Various clinical strains | 2 - 128 | [3] | |

| Pseudomonas aeruginosa | Various clinical strains | 4 - 64 | [1] | |

| Lynronne-2 | Acinetobacter baumannii | Various clinical strains | 2 - 128 | [3] |

| Pseudomonas aeruginosa | Various clinical strains | 8 - 64 | [1] | |

| Lynronne-3 | Acinetobacter baumannii | Various clinical strains | 2 - 128 | [3] |

| Pseudomonas aeruginosa | Various clinical strains | 32 - 256 | [1] | |

| Lynronne-1D | Staphylococcus aureus | - | 8 | [3] |

Cytotoxicity

A critical aspect of drug development is ensuring that a compound is toxic to the target pathogen but safe for the host. The cytotoxicity of Lynronne peptides has been evaluated against mammalian cell lines.

Table 2: Cytotoxicity of Lynronne Peptides against Mammalian Cell Lines.

| Peptide | Cell Line | Assay | Measurement | Value (µg/mL) | Reference(s) |

| Lynronne-1 | HepG2 | Cytotoxicity | GI50 | 45.9 | [5] |

| HepG2 | Cytotoxicity | TGI | 67.1 | [5] | |

| HepG2 | Cytotoxicity | LC50 | 98.1 | [5] | |

| Lynronne-1D | Mammalian blood cells | Hemolysis | - | Non-cytotoxic | [3] |

Mechanism of Action

The primary mechanism of action for Lynronne peptides is the disruption of the bacterial cell membrane.[1][5] This is a common feature of many cationic antimicrobial peptides, which are electrostatically attracted to the negatively charged components of microbial membranes.

Upon interaction with the bacterial cell, Lynronne peptides are proposed to bind to the membrane and induce pore formation, leading to increased membrane permeability, leakage of intracellular contents, and ultimately cell death.[5] This rapid, membrane-targeting action is thought to reduce the likelihood of resistance development compared to antibiotics that target specific metabolic pathways.[4]

Caption: Proposed mechanism of action for Lynronne peptides.

Experimental Protocols

The following are generalized protocols for key experiments based on published literature. For specific details, it is recommended to consult the primary research articles.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.

-

Bacterial Culture: Prepare an overnight culture of the target bacterial strain in an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Peptide Preparation: Prepare serial twofold dilutions of the Lynronne peptide in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Caption: Generalized workflow for MIC determination.

Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of Lynronne peptides against a mammalian cell line.

-

Cell Culture: Culture the desired mammalian cell line (e.g., HepG2) in an appropriate medium and conditions.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Peptide Treatment: Expose the cells to various concentrations of the Lynronne peptide for a specified duration (e.g., 24-48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the cytotoxic effect of the peptide.

Caption: Generalized workflow for an MTT-based cytotoxicity assay.

Synergistic Activity

Recent studies have explored the synergistic effects of Lynronne peptides with conventional antibiotics. For instance, Lynronne-1D (LYN1D) and Lynronne-3D (LYN3D) have shown synergistic activity with bedaquiline against Mycobacterium tuberculosis.[6] This synergy is associated with the perturbation of multiple pathways, including targeting the cell membrane and energy production.[6] This suggests that Lynronne peptides could be used in combination therapies to enhance the efficacy of existing drugs and potentially combat resistance.

Conclusion and Future Directions

The initial characterization of Lynronne antimicrobial peptides reveals them to be promising candidates for further development. Their broad-spectrum activity, rapid membrane-disrupting mechanism of action, and potential for synergistic interactions with other antimicrobials highlight their therapeutic potential. Future research should focus on:

-

Lead Optimization: Rational design of Lynronne peptide analogs to improve potency, stability, and selectivity.

-

In Vivo Efficacy: Comprehensive studies in animal models to evaluate the in vivo efficacy and safety of lead candidates.

-

Mechanism of Resistance: Investigation of the potential for bacteria to develop resistance to Lynronne peptides.

-

Formulation Development: Development of suitable formulations for clinical delivery.

The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to advance the study of Lynronne antimicrobial peptides and unlock their full therapeutic potential in the fight against infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Basis of Selectivity and Activity for the Antimicrobial Peptide Lynronne‐1 Informs Rational Design of Peptide with Improved Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Basis of Selectivity and Activity for the Antimicrobial Peptide Lynronne-1 Informs Rational Design of Peptide with Improved Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Ab initio Designed Antimicrobial Peptides Against Gram-Negative Bacteria [frontiersin.org]

- 6. Microbiome-derived antimicrobial peptides offer therapeutic solutions for the treatment of Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Toll-like Receptor 4 (TLR4) and its Core Role in Innate Immunity

Audience: Researchers, scientists, and drug development professionals.

Abstract: Toll-like Receptor 4 (TLR4), a key pattern recognition receptor (PRR) of the innate immune system, plays a pivotal role in initiating inflammatory responses against invading pathogens.[1][2][3] This transmembrane protein is essential for recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from the outer membrane of Gram-negative bacteria.[2][4] Activation of TLR4 triggers complex intracellular signaling cascades that are critical for the first line of defense against infections.[3][5] This guide provides a comprehensive overview of the TLR4 signaling pathway, details common experimental protocols for its study, and presents key data in a structured format for researchers in immunology and drug development.

Introduction to TLR4

Toll-like Receptor 4 (TLR4), also known as CD284, is a transmembrane protein that functions as a critical sensor for the innate immune system.[5] It is primarily expressed on the surface of innate immune cells such as macrophages and dendritic cells.[3] The primary function of TLR4 is the recognition of LPS, a component of the outer membrane of Gram-negative bacteria.[2][4] This recognition is not direct but is facilitated by accessory proteins, including LPS-binding protein (LBP), CD14, and myeloid differentiation factor 2 (MD-2).[2][4][6] Upon LPS binding, TLR4 undergoes dimerization, which initiates downstream signaling.[2][4]

TLR4 signaling is unique among the TLR family in that it can signal through two distinct downstream pathways: the MyD88-dependent pathway and the TRIF-dependent (or MyD88-independent) pathway.[2][7] These pathways culminate in the activation of key transcription factors, including NF-κB and interferon regulatory factors (IRFs), leading to the production of pro-inflammatory cytokines and type I interferons, respectively.[2][7]

The TLR4 Signaling Cascade

The activation of TLR4 leads to the recruitment of specific Toll/interleukin-1 receptor (TIR) domain-containing adaptor proteins, which dictate the downstream signaling events.

This pathway is initiated at the plasma membrane and is responsible for the rapid induction of pro-inflammatory cytokines.

-

Initiation: Upon LPS-induced TLR4 dimerization, the intracellular TIR domain recruits the adaptor proteins TIRAP (also known as Mal) and MyD88.[2]

-

Signal Transduction: MyD88 then recruits and activates members of the interleukin-1 receptor-associated kinase (IRAK) family.[6] This leads to the activation of TRAF6, a E3 ubiquitin ligase.[6]

-

Downstream Activation: Activated TRAF6, in turn, activates the IKK complex, which phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing the transcription factor NF-κB to translocate to the nucleus.[4]

-

Outcome: In the nucleus, NF-κB drives the expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[8]

This pathway is initiated following the endocytosis of the TLR4-LPS complex and is crucial for the production of type I interferons.

-

Initiation: After internalization, the TLR4 complex recruits a different set of adaptor proteins: TRAM and TRIF.[9]

-

Signal Transduction: TRIF activates the kinases TBK1 and IKKε.[9] These kinases then phosphorylate the transcription factor IRF3.[5][9]

-

Downstream Activation: Phosphorylated IRF3 dimerizes and translocates to the nucleus.[5]

-

Outcome: In the nucleus, the IRF3 dimer induces the expression of type I interferons, such as IFN-β.[5][7] The TRIF-dependent pathway can also lead to a delayed activation of NF-κB.[7]

Quantitative Data and Pathway Components

The following tables summarize the key molecular components of the TLR4 signaling pathway and the typical outcomes of its activation. Quantitative data in TLR4 signaling studies (e.g., fold-change in cytokine expression) are highly dependent on the cell type, LPS concentration, and stimulation time.

Table 1: Key Proteins in the TLR4 Signaling Pathway

| Protein | Full Name | Pathway(s) | Function |

| TLR4 | Toll-like Receptor 4 | Both | LPS receptor |

| MD-2 | Myeloid Differentiation factor 2 | Both | Co-receptor for LPS binding |

| CD14 | Cluster of Differentiation 14 | Both | Facilitates LPS transfer to TLR4/MD-2 |

| MyD88 | Myeloid Differentiation primary response 88 | MyD88-dependent | Key adaptor protein for pro-inflammatory cytokine production |

| TIRAP/Mal | TIR domain-containing adapter protein | MyD88-dependent | Sorting adaptor for MyD88 recruitment |

| TRIF | TIR-domain-containing adapter-inducing interferon-β | TRIF-dependent | Key adaptor protein for type I interferon production |

| TRAM | TRIF-related adaptor molecule | TRIF-dependent | Sorting adaptor for TRIF recruitment |

| IRAKs | Interleukin-1 receptor-associated kinases | MyD88-dependent | Mediate downstream signaling from MyD88 |

| TRAF6 | TNF receptor-associated factor 6 | MyD88-dependent | E3 ubiquitin ligase, activates IKK complex |

| TBK1 | TANK-binding kinase 1 | TRIF-dependent | Kinase that phosphorylates and activates IRF3 |

| NF-κB | Nuclear factor kappa-light-chain-enhancer of activated B cells | Both | Transcription factor for pro-inflammatory cytokines |

| IRF3 | Interferon regulatory factor 3 | TRIF-dependent | Transcription factor for type I interferons |

Table 2: Representative Outcomes of TLR4 Activation

| Outcome | Key Mediator | Typical Induction Level | Measurement Technique |

| TNF-α secretion | NF-κB | High | ELISA |

| IL-6 secretion | NF-κB | High | ELISA |

| IFN-β secretion | IRF3 | Moderate | ELISA |

| NLRP3 mRNA expression | NF-κB | Varies | qRT-PCR |

| CD86 surface expression | MyD88/TRIF | Moderate to High | Flow Cytometry |

Experimental Protocols

The study of TLR4 signaling involves a variety of standard molecular and cellular biology techniques.

-

Objective: To activate the TLR4 pathway in vitro.

-

Protocol:

-

Culture murine bone marrow-derived macrophages (BMDMs) or a human monocytic cell line like THP-1 in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.[10] For THP-1 cells, differentiation into a macrophage-like phenotype is achieved by treatment with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.[10]

-

Seed the cells at a desired density (e.g., 1 x 10^6 cells/mL) in appropriate culture plates.

-

Stimulate the cells with a specific TLR4 ligand, typically LPS from E. coli, at a concentration range of 10-100 ng/mL for a specified time course (e.g., 4, 8, 24 hours).

-

For inhibitor studies, pre-treat the cells with a specific inhibitor (e.g., a TLR4 antagonist like TAK-242) for 1-2 hours before adding the TLR4 ligand.[11]

-

-

Objective: To quantify the secretion of pro-inflammatory cytokines and type I interferons.

-

Protocol:

-

After cell stimulation, collect the culture supernatant.

-

Centrifuge the supernatant to remove any cells or debris.

-

Perform an enzyme-linked immunosorbent assay (ELISA) for the cytokines of interest (e.g., TNF-α, IL-6, IFN-β) using commercially available kits according to the manufacturer's instructions.[12]

-

Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.

-

-

Objective: To detect the activation of key signaling proteins.

-

Protocol:

-

After cell stimulation for shorter time points (e.g., 0, 15, 30, 60 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of signaling proteins (e.g., phospho-IRF3, phospho-IκBα) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe for total protein levels as a loading control.

-

-

Objective: To measure the mRNA levels of TLR4-inducible genes.

-

Protocol:

-

Following cell stimulation, lyse the cells and extract total RNA using a suitable kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qRT-PCR using a SYBR Green-based master mix and primers specific for the genes of interest (e.g., NLRP3, IL1B).

-

Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH).

-

Calculate the relative fold change in gene expression using the 2^-ΔΔCt method.[10]

-

Visualizing TLR4 Signaling Pathways

The following diagrams illustrate the key signaling cascades initiated by TLR4 activation.

Caption: MyD88-Dependent TLR4 Signaling Pathway.

Caption: TRIF-Dependent TLR4 Signaling Pathway.

Conclusion

Toll-like Receptor 4 is a cornerstone of the innate immune response, providing a rapid and robust defense mechanism against Gram-negative bacterial infections. Its ability to signal through two distinct pathways allows for a tailored response, encompassing both immediate inflammation and the induction of an antiviral state. A thorough understanding of the intricate TLR4 signaling network is crucial for the development of novel therapeutics aimed at modulating the immune response in a variety of diseases, including sepsis, autoimmune disorders, and cancer. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers dedicated to unraveling the complexities of innate immunity.

References

- 1. Frontiers | Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity [frontiersin.org]

- 2. Toll-like receptor 4 (TLR4): new insight immune and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toll-like Receptor Signaling in Innate Immunity | Cell Signaling Technology [cellsignal.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. Retinol binding protein 4 enhances cellular cholesterol uptake to facilitate influenza A virus infection | PLOS Pathogens [journals.plos.org]

- 12. mdpi.com [mdpi.com]

Exploring the Antimicrobial Spectrum of Lynronne-3: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. In response, research into novel antimicrobial agents has intensified, with a significant focus on antimicrobial peptides (AMPs). Among these, the Lynronne family of peptides, derived from the rumen microbiome, has emerged as a promising source of new therapeutic candidates.[1][2] This technical guide provides an in-depth analysis of Lynronne-3, one of the three AMPs from this family, detailing its antimicrobial spectrum, mechanism of action, and the experimental protocols used for its characterization. Lynronne-1, -2, and -3 have been shown to be effective against a range of bacterial pathogens, most notably methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3]

Lynronne peptides, including Lynronne-3, are characterized by their α-helical conformation and amphipathic nature, possessing a net positive charge and a hydrophobicity ratio of ≥40%.[4] These structural features are key to their antimicrobial activity, which is primarily mediated through direct interaction with and disruption of the bacterial cell membrane.[1][3] This document synthesizes the available quantitative data, provides detailed experimental methodologies for key assays, and visualizes the peptide's mechanism and experimental workflows.

Antimicrobial Spectrum of Lynronne-3

The antimicrobial activity of Lynronne-3 has been evaluated against several clinically significant pathogens. Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Lynronne-3 has demonstrated notable activity against various strains of MRSA. The MIC values indicate a consistent, albeit moderate, level of inhibition.

Table 1: MIC of Lynronne-3 Against MRSA Strains

| MRSA Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Strain 1 | 32-128 |

| Strain 2 | 32-128 |

| Strain 3 | 32-128 |

Data sourced from studies on the antimicrobial activity of Lynronne peptides against MRSA.[3]

Activity Against Pseudomonas aeruginosa

The efficacy of Lynronne-3 has also been tested against clinical isolates of Pseudomonas aeruginosa. Compared to Lynronne-1 and Lynronne-2, Lynronne-3 generally exhibits higher MIC values against this pathogen.

Table 2: MIC of Lynronne-3 Against P. aeruginosa Strains

| P. aeruginosa Isolate | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Clinical Isolate 1 | 32-256 |

| Clinical Isolate 2 | 32-256 |

| Clinical Isolate 3 | 32-256 |

Data represents the range of MICs observed across various clinical isolates.[4]

Activity Against Acinetobacter baumannii

Lynronne-3 has demonstrated antimicrobial and anti-biofilm activity against clinical strains of Acinetobacter baumannii, a critical priority pathogen.

Table 3: MIC of Lynronne-3 Against A. baumannii Strains

| A. baumannii Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Clinical Strain 1 | 2-128 |

| Clinical Strain 2 | 2-128 |

| Clinical Strain 3 | 2-128 |

Data from a study assessing Lynronne AMPs against A. baumannii.[5][6]

Mechanism of Action

The primary mechanism of action for Lynronne-3, consistent with other Lynronne peptides, involves the permeabilization of the bacterial cell membrane.[1][3] This interaction is selective for bacterial membranes due to the peptide's affinity for specific lipids, such as cardiolipin and phosphatidylglycerol (POPG), which are more abundant in bacterial membranes compared to eukaryotic ones.[3]

The proposed mechanism involves the following steps:

-

Electrostatic Attraction: The positively charged Lynronne-3 peptide is initially attracted to the negatively charged components of the bacterial cell envelope.

-

Membrane Insertion: The peptide then inserts into the lipid bilayer, a process driven by hydrophobic interactions.

-

Pore Formation: This insertion disrupts the membrane integrity, leading to the formation of pores or channels.[3]

-

Cytoplasmic Leakage: The formation of these pores results in the leakage of essential ions and cytoplasmic contents, ultimately leading to cell death.[3]

Fluorescence-based assays have confirmed that Lynronne-3 has a high membrane-destabilizing action against pathogens like A. baumannii.[6]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the antimicrobial properties of Lynronne-3.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Lynronne-3 peptide stock solution

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial inoculum, adjusted to a 0.5 McFarland standard

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare serial twofold dilutions of the Lynronne-3 peptide in the growth medium in a 96-well plate.

-

Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the standardized bacterial inoculum to each well containing the peptide dilutions.

-

Include a positive control (bacteria in broth without peptide) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Time-Kill Kinetics Assay

This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Lynronne-3 peptide at a specified concentration (e.g., 3x MIC)

-

Growth medium (e.g., MHB)

-

Sterile saline or phosphate-buffered saline (PBS) for dilutions

-

Agar plates for colony counting

Procedure:

-

Grow a bacterial culture to the mid-logarithmic phase.

-

Dilute the culture to a starting concentration of approximately 1 x 10⁶ CFU/mL.

-

Add Lynronne-3 at the desired concentration (e.g., 3x MIC) to the bacterial suspension.

-

Incubate the mixture at 37°C with shaking.

-

At various time points (e.g., 0, 10, 30, 60, 120, 240 minutes), withdraw aliquots from the suspension.

-

Perform serial dilutions of the aliquots in sterile saline or PBS.

-

Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

-

Count the number of colonies to determine the CFU/mL at each time point.

-

Plot the log₁₀ CFU/mL versus time to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.

Membrane Permeabilization Assay (Propidium Iodide Uptake)

This assay measures the extent of membrane damage by quantifying the uptake of the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.

Materials:

-

Bacterial suspension

-

Lynronne-3 peptide

-

Propidium Iodide (PI) solution

-

Buffer (e.g., PBS)

-

Fluorometer or flow cytometer

Procedure:

-

Wash and resuspend mid-log phase bacteria in a suitable buffer.

-

Add PI to the bacterial suspension to a final concentration of ~10 µM and incubate in the dark for 15 minutes.

-

Measure the baseline fluorescence.

-

Add Lynronne-3 to the suspension at the desired concentration.

-